5-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide
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Description
5-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide is a useful research compound. Its molecular formula is C15H16BrNO2S and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.00851 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that organoboron compounds, which this compound may be classified as, are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound “5-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” may be involved in various biochemical pathways due to the broad range of functional groups that the boron moiety can be converted into . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the stability of boronic esters, such as pinacol boronic esters, can influence their pharmacokinetic properties . For instance, the rate of hydrolysis of these esters is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The suzuki–miyaura coupling reaction, which this compound may be involved in, is known to result in the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of the compound “5-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, which this compound may be classified as, is influenced by the pH of the environment . Additionally, the stability of these esters can be affected by exposure to air and moisture .
Properties
IUPAC Name |
5-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c16-13-6-5-11(19-13)14(18)17-10-15(7-1-2-8-15)12-4-3-9-20-12/h3-6,9H,1-2,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOWEOMPZECIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.